molecular formula C9H5N B071010 3-Ethynylbenzonitrile CAS No. 171290-53-2

3-Ethynylbenzonitrile

Cat. No. B071010
M. Wt: 127.14 g/mol
InChI Key: OFXNEEFXYBSZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Ethynylbenzonitrile often involves palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. For example, the synthesis of a precursor for PET radioligand [18F]SP203 demonstrates the utility of employing a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, yielding the compound in significant overall yield from the starting materials (Gopinathan, Jin, & Rehder, 2009).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds reveal insights into their chemical behavior. For instance, studies on the water complexes of 4-ethynylbenzonitrile (a structural analog) with IR-UV double resonance spectroscopy showed interactions between water and the pi electron density of the C≡N group, forming quasiplanar cyclic complexes. These interactions underscore the influence of the ethynyl and nitrile groups on the molecule's overall structure and stability (Maity & Patwari, 2010).

Scientific Research Applications

  • Gas Sensing : Ethynylated-thiourea derivatives of 3-Ethynylbenzonitrile have been used in the development of resistive-type carbon dioxide (CO2) gas sensors. These sensors show significant response to CO2 concentration changes, fast response and recovery times, and good reproducibility (Daud, Wahid, & Khairul, 2019).

  • Molecular Self-Assembly : Studies on 1,3,5-tris(4-ethynylbenzonitrile)benzene with silver triflate have revealed a pseudohexagonal porous structure, useful in guest molecule absorption and selectivity (Kiang et al., 1999).

  • Medicinal Chemistry : 4-Ethynylbenzonitrile and its derivatives have been used in the synthesis of various medicinal compounds, particularly as inhibitors for specific enzymes such as Src kinase (Barrios Sosa et al., 2005).

  • Environmental Monitoring : 3-Ethynylbenzonitrile has been used as a fluorogenic and chromogenic probe for detecting bacterial strains expressing the TOL pathway, which degrade toluene to benzoate. This aids in direct physiological analysis and fluorescent labeling of cells involved in toluene degradation (Clingenpeel et al., 2005).

properties

IUPAC Name

3-ethynylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXNEEFXYBSZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477365
Record name 3-Ethynylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylbenzonitrile

CAS RN

171290-53-2
Record name 3-Ethynylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171290-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add potassium carbonate (0.138 g, 1 mmol) to a solution of 3-trimethylsilanylethynylbenzonitrile from PREPARATION 5 (2.0 g, 10.1 mmol) in methanol (50 mL). Stir the mixture at room temperature for 20 min and add a 10% aqueous hydrochloric acid solution (4 mL). Concentrate to a reduced volume, add diethyl ether and water and separate the phases. Wash once the aqueous phase with diethyl ether. Combine the organic phases, dry over sodium sulfate and concentrate to obtain the title compound as a solid (1.17 g, 92%).
Quantity
0.138 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

The title compound of Example 17 (9.35 g, 47.0 mmol) and potassium carbonate (32.0 g, 235.0 mmol) was stirred in MeOH (120 mL) at RT for 15 minutes. The reaction was partitioned between water and hexanes. The organic extracts were washed with water, dried over sodium sulphate, filtered and concentrated. The reaction mixture was purified by column chromatography to afford the title product (1.45 g, 56%) as a white solid.
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynylbenzonitrile
Reactant of Route 2
3-Ethynylbenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Ethynylbenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Ethynylbenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Ethynylbenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Ethynylbenzonitrile

Citations

For This Compound
62
Citations
KA Hirsch, SR Wilson, JS Moore - Inorganic chemistry, 1997 - ACS Publications
… The conversion of 8 to 3-ethynylbenzonitrile was confirmed by GC and GC/MS (LRMS (EI) … The CH 2 Cl 2 /MeOH solution of 3-ethynylbenzonitrile was then added via syringe. The tube …
Number of citations: 304 pubs.acs.org
D Venkataraman, S Lee, JS Moore, P Zhang… - Chemistry of …, 1996 - ACS Publications
We show that much like hydrogen bonding, Ag−N coordination bonds can be reliably used for the construction of supramolecular networks. From a solid-state structural study of silver(I) …
Number of citations: 250 pubs.acs.org
S Lee, D Venkataraman - Studies in Surface Science and Catalysis, 1996 - Elsevier
… The unit cell parameters of a single crystal of [Ag(1,3,5-tris(3ethynylbenzonitrile)benzene)CFaSOa].2C6H6 heated to 110 ~ for 10 minutes and subsequently cooled to room temperature …
Number of citations: 7 www.sciencedirect.com
BC Tzeng, BS Chen, HT Yeh, GH Lee… - New Journal of …, 2006 - pubs.rsc.org
… moieties propagate into the 2-D extended structures, and the structure is reminiscent of the novel structural framework based on the Ag I complex of 1,3,5-tris(3-ethynylbenzonitrile)…
Number of citations: 41 pubs.rsc.org
Z Cheng, J Guo, Y Sun, Y Zheng, Z Zhou… - Angewandte …, 2021 - Wiley Online Library
… For unsuccessful cases, the reactions of 3-ethynylpyridine and 3-ethynylbenzonitrile failed to afford corresponding products and only corresponding vinylsilane intermediates were …
Number of citations: 32 onlinelibrary.wiley.com
PS Cheng, SCK Hau, TCW Mak - Inorganica Chimica Acta, 2013 - Elsevier
A series of seven silver(I) nitrate complexes containing new ligands each composed of a functionalized phenyl nucleus bearing a terminal ethynyl substituent has been synthesized and …
Number of citations: 10 www.sciencedirect.com
C Ao, J Yan, T Yan, L Zhang, P Wang - Combustion and Flame, 2024 - Elsevier
… The di-substituted species 3-ethynylbenzonitrile, 4-ethynylbenzonitrile and 2-ethynylbenzonitrile (B-INT5, B-INT8 and B-INT17) can form after H abstraction, C 2 H 2 addition and H …
Number of citations: 0 www.sciencedirect.com
D Venkataraman - 1996 - search.proquest.com
This thesis outlines the use of silver-nitrogen coordination bonds for the construction of supramolecular networks. Based on the complexes of silver (I) with multitopic ligands, certain …
Number of citations: 2 search.proquest.com
S Horike, SS Nagarkar, T Ogawa… - Angewandte Chemie …, 2020 - Wiley Online Library
… For example, the 2D layer structure of [Ag(1,3,5-tris(3-ethynylbenzonitrile)benzene)(CF 3 SO 3 )]⋅2 benzene shows a degassed state (crystal structure unknown), which melts at 169 C …
Number of citations: 139 onlinelibrary.wiley.com
W Choe, YH Kiang, Z Xu, S Lee - Chemistry of materials, 1999 - ACS Publications
Five organic ligands of C 3 v and C 2v symmetry, 3,5-bis(4-cyanophenylethynyl)cyanobenzene (1), 3,5-bis(4-cyanophenylethynyl)-4-methoxycyanobenzene (2), and 4,4‘-…
Number of citations: 51 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.